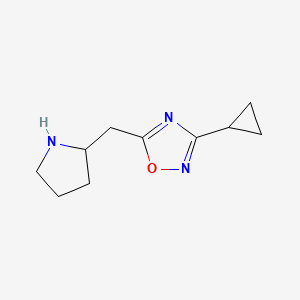

![molecular formula C15H23NO B1465801 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol CAS No. 101356-17-6](/img/structure/B1465801.png)

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Übersicht

Beschreibung

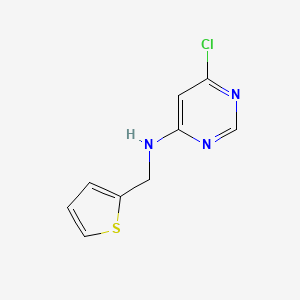

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol is a heterocyclic compound with a pyrrolidine ring structure. The pyrrolidine ring is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol were not found, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FTIR, UV, NMR . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were synthesized and their cytotoxic effect was measured .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core structure in “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” is a prevalent motif in medicinal chemistry due to its versatility and presence in biologically active compounds . Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity. This compound can be used to design novel therapeutics with selective target engagement, potentially leading to new treatments for various diseases.

Cosmetics: Sunscreen Formulations

A derivative of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” known as Avobenzone, is widely used in sunscreen products to absorb the full spectrum of UVA rays . Its ability to absorb ultraviolet light over a broad range of wavelengths makes it a valuable ingredient in ‘broad spectrum’ sunscreens, protecting the skin from potential damage caused by sun exposure.

Environmental Science: Photodegradation Studies

The compound’s derivatives, particularly those used in sunscreen, have implications for environmental science. Studies on the photodegradation of such compounds can provide insights into their environmental impact, especially concerning their persistence and potential toxicity in aquatic ecosystems .

Pharmacology: COX-2 Inhibition

Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways, with significant potency . Research into the pharmacological applications of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol” could lead to the development of new anti-inflammatory drugs with fewer side effects compared to current treatments.

Wirkmechanismus

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity .

Eigenschaften

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIZTLNVVMBZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

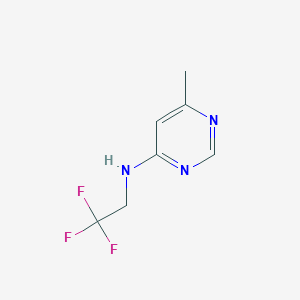

![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)

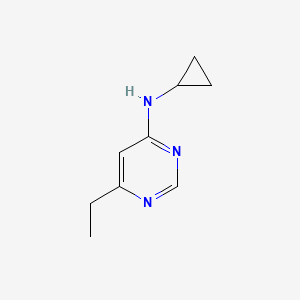

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)

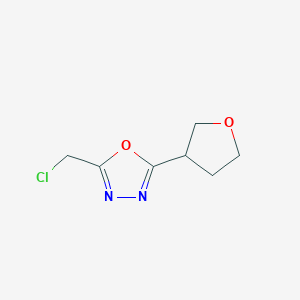

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)

![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)